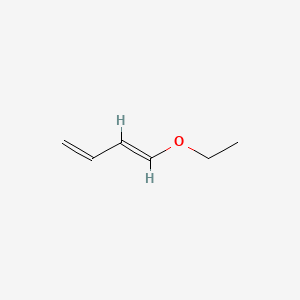
trans-1-Ethoxy-buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Ethoxy-buta-1,3-diene: is an organic compound belonging to the class of conjugated dienes It is characterized by the presence of an ethoxy group attached to the first carbon of the buta-1,3-diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Ethoxy-buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 2-bromomethyl-1,3-butadiene with sodium ethoxide in dry tetrahydrofuran (THF) at low temperatures. The reaction mixture is then stirred overnight and the product is isolated by distillation under reduced pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of synthesizing conjugated dienes can be applied. Industrial production may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions: trans-1-Ethoxy-buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens and hydrogen halides, forming 1,2- and 1,4-addition products.
Diels-Alder Reactions: It can act as a diene in Diels-Alder cycloaddition reactions, forming cyclohexene derivatives.
Polymerization: Anionic polymerization of this compound can lead to the formation of polydienes with well-characterized chain structures.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and chlorine (Cl2) are commonly used under mild conditions.
Diels-Alder Reactions: Typically carried out with dienophiles like maleic anhydride under thermal conditions.
Polymerization: Anionic polymerization is conducted using initiators like butyllithium in solvents such as THF.
Major Products:
Electrophilic Addition: 3-bromo-1-butene and 1,4-dibromo-2-butene.
Diels-Alder Reactions: Cyclohexene derivatives.
Polymerization: Polydienes with varying microstructures depending on the polymerization conditions.
Aplicaciones Científicas De Investigación
trans-1-Ethoxy-buta-1,3-diene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of polymers with specific properties.
Chemical Reactions: Serves as a model compound in studying the mechanisms of electrophilic addition and Diels-Alder reactions
Mecanismo De Acción
The mechanism of action of trans-1-Ethoxy-buta-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with electrophiles or dienophiles. In electrophilic addition reactions, the compound forms carbocation intermediates that lead to the formation of addition products . In Diels-Alder reactions, the conjugated diene system reacts with dienophiles to form cyclohexene derivatives through a concerted mechanism .
Comparación Con Compuestos Similares
1,3-Butadiene: A simpler conjugated diene without the ethoxy group.
1-Methoxy-1,3-butadiene: Similar structure with a methoxy group instead of an ethoxy group.
2-Ethoxymethyl-1,3-butadiene: Another ethoxy-substituted diene with a different substitution pattern.
Uniqueness: trans-1-Ethoxy-buta-1,3-diene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This functional group can also affect the physical properties of the compound, making it distinct from other similar dienes.
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(1E)-1-ethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3,5-6H,1,4H2,2H3/b6-5+ |
Clave InChI |
LDVKFLIDEBQMNX-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C=C |
SMILES canónico |
CCOC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


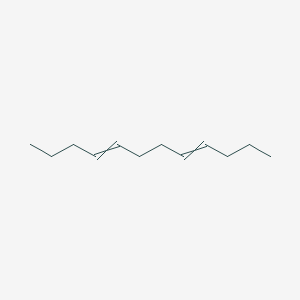
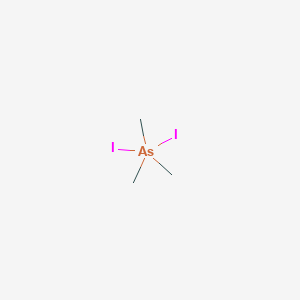
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
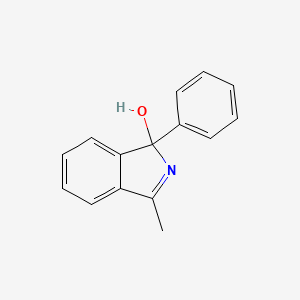
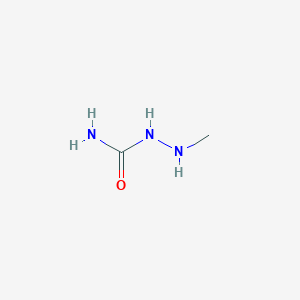
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

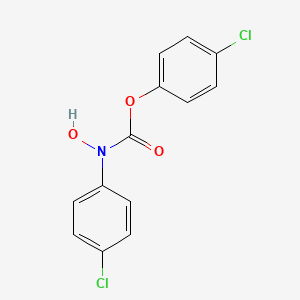
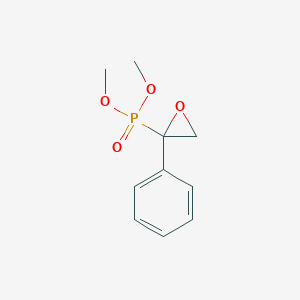
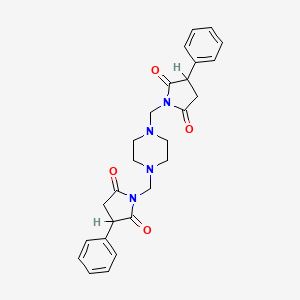

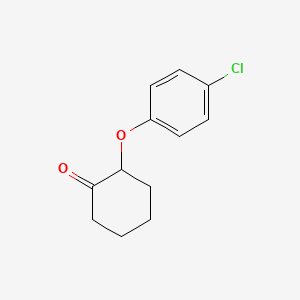
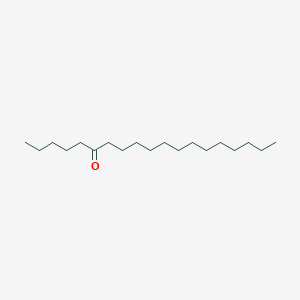
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
